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CAS No.: 16189-57-4

Cat. No.: B169925

Get Quote

Executive Summary
1-Cyclohexylcyclopentanol (CAS: 16189-57-4) represents a critical "pivot scaffold" in organic

synthesis and medicinal chemistry. As a tertiary alcohol linking a five-membered and a six-

membered ring at a single quaternary carbon, it possesses unique steric bulk and lipophilicity

(LogP ~3.1). This compound is not merely a solvent or byproduct; it is a high-value

intermediate used to generate spiro-like steric shielding in drug candidates, particularly in the

development of NMDA receptor antagonists and antimuscarinic agents.

This guide provides a rigorous technical analysis of its synthesis, physiochemical properties,

and application in pharmaceutical development, moving beyond basic data to actionable, field-

proven protocols.[1]

Part 1: Molecular Architecture & Physiochemical
Profile
The molecule consists of a cyclopentane ring bearing a hydroxyl group and a cyclohexyl

substituent at the C1 position. The steric congestion at the quaternary center renders the
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hydroxyl group resistant to oxidation but highly prone to acid-catalyzed dehydration (forming 1-

cyclohexylcyclopentene).

Table 1: Key Physiochemical Data
Property Value Context/Relevance

Formula C₁₁H₂₀O
Core scaffold for bicyclic

lipophilic drugs.

Molecular Weight 168.28 g/mol

Low MW allows for extensive

derivatization (Fragment-

Based Drug Design).

Boiling Point ~258.3°C (760 mmHg)

High boiling point requires

vacuum distillation for

purification.[1]

Density 1.024 g/cm³

Slightly denser than water;

forms the bottom layer in

ether/water extractions.

LogP 3.12 (Predicted)

High lipophilicity; excellent

Blood-Brain Barrier (BBB)

permeability.

H-Bond Donors 1 (Tertiary -OH)
Sterically hindered; slow

exchange in D₂O NMR.

Rotatable Bonds 1

The C1-C1' bond allows

conformational flexibility

between rings.

Part 2: Synthetic Pathways & Process Chemistry[4]
The most robust synthesis of 1-Cyclohexylcyclopentanol is the Grignard Addition. While

theoretically simple, the steric bulk of the cyclohexyl group and the enolization potential of

cyclopentanone require precise temperature control to minimize side reactions (e.g., aldol

condensation).
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Protocol: Grignard Synthesis (Self-Validating System)
Objective: Synthesize 1-Cyclohexylcyclopentanol via nucleophilic addition. Scale: 50 mmol

(Pilot Scale).

Reagents:
Cyclohexyl bromide (R-X): 8.97 g (55 mmol) – Slight excess to ensure consumption of

ketone.

Magnesium turnings (Mg): 1.34 g (55 mmol) – Activated with iodine.[1]

Cyclopentanone: 4.20 g (50 mmol) – Must be dry (distilled over CaH₂).

Solvent: Anhydrous Diethyl Ether or THF (50 mL).

Step-by-Step Methodology:
Activation: Flame-dry a 250 mL 3-neck flask under N₂. Add Mg turnings and a single crystal

of I₂.[2] Heat gently until iodine vaporizes to etch the Mg surface.

Grignard Formation: Add 5 mL of the cyclohexyl bromide solution (in ether). Wait for

turbidity/exotherm (initiation).[1] Once initiated, add the remaining bromide dropwise at a rate

that maintains a gentle reflux.[1][3]

Checkpoint: If the solution remains clear/colorless, initiation failed. Add 100 µL of 1,2-

dibromoethane to jumpstart.[1]

Nucleophilic Attack: Cool the Grignard reagent to 0°C. Add Cyclopentanone dropwise over

30 minutes. The reaction is highly exothermic.

Mechanistic Note: Low temperature prevents the Grignard reagent from acting as a base

(enolizing the ketone) rather than a nucleophile.

Hydrolysis: Quench with saturated NH₄Cl (aq) rather than HCl.

Why? Strong acid (HCl) will immediately dehydrate the tertiary alcohol to the alkene (1-

cyclohexylcyclopentene). NH₄Cl is gentle enough to protonate the alkoxide without

elimination.
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Purification: Extract with ether, dry over Na₂SO₄, and concentrate. Purify via vacuum

distillation (bp ~110°C @ 10 mmHg) or silica column (Hexane:EtOAc 9:1).[1]

Visualization: Synthetic Workflow

Reagents:
Cyclohexyl-Br + Mg

Intermediate:
Cyclohexyl-MgBr

Ether, Reflux Addition:
+ Cyclopentanone (0°C)

Nucleophilic Attack
Mg-Alkoxide Complex Quench:

Sat. NH4Cl (pH ~7)
Protonation

Target:
1-CyclohexylcyclopentanolIsolation

Avoided Side Product:
1-Cyclohexylcyclopentene

If Acidic (HCl)

Click to download full resolution via product page

Figure 1: Synthetic workflow emphasizing the critical quench step to prevent dehydration.

Part 3: Spectroscopic Characterization (Self-
Validation)
To confirm the identity of the product without an external standard, use the following "internal

logic" markers in the NMR spectrum.

1H-NMR (400 MHz, CDCl₃) - Diagnostic Signals
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Shift (ppm) Multiplicity Integration Assignment
Validation
Logic

1.10 - 1.35 Multiplet ~6H
Cyclohexyl

(Axial/Distal)

High field signals

indicate ring

protons away

from the polar -

OH.

1.50 - 1.85 Multiplet ~12H
Cyclopentyl +

Cy-Equatorial

Overlapping

envelope

characteristic of

cycloalkyl rings.

1.45 Broad Singlet 1H -OH

Critical:

Exchangeable

with D₂O. Its

presence

confirms the

alcohol.

MISSING -- -- C-H (Carbinol)

The "Negative"

Proof: The

absence of a

signal at 3.5-4.0

ppm confirms the

alcohol is tertiary.

If a peak exists

here, you have

reduced the

ketone to

secondary

cyclopentanol.[1]

13C-NMR (100 MHz, CDCl₃)
Quaternary Carbon: ~78-82 ppm. This deshielded peak corresponds to the C-OH.
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Symmetry Check: The cyclopentyl ring should show fewer peaks than expected if the

molecule were asymmetric, due to the plane of symmetry passing through the C1-C1' bond

(assuming rapid rotation).

Part 4: Pharmacological Relevance &
Applications[1]
1-Cyclohexylcyclopentanol is a pharmacophore precursor. The tertiary hydroxyl group is

rarely the final active motif; rather, it serves as the handle for substitution to create amines (via

Ritter reaction or Azide displacement) that act on the Central Nervous System.

Application: NMDA Receptor Antagonists
Structural analogs of Phencyclidine (PCP) and Tenocyclidine (TCP) rely on a "Lipophilic Ring –

Amine – Lipophilic Ring" sandwich.

Mechanism: These compounds bind inside the ion channel of the NMDA receptor (PCP

binding site), blocking Ca²⁺ influx.[4]

Scaffold Utility: Replacing the phenyl ring of PCP with a cyclopentyl/cyclohexyl moiety (using

this alcohol as the starter) alters the binding kinetics, often reducing psychotomimetic side

effects while retaining neuroprotective or analgesic properties.

Visualization: Pharmacological Pathway
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Figure 2: Pathway from chemical scaffold to NMDA receptor modulation.

Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).[1]

Reactivity: Stable under normal conditions. Incompatible with strong acids (causes rapid

dehydration to alkene) and strong oxidizing agents.

Storage: Store in a cool, dry place. Hygroscopic nature is minimal due to steric bulk, but

standard desiccated storage is recommended.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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